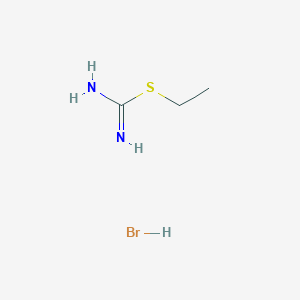

S-Ethylisothiourea hydrobromide

Overview

Description

S-Ethylisothiourea hydrobromide is a compound with the molecular formula C3H8N2S·HBr and a molecular weight of 185.08 . It is a solid substance at 20°C and is white to almost white in appearance .

Synthesis Analysis

S-Ethylisothiourea hydrobromide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is used in the synthesis of pyrimidines .

Molecular Structure Analysis

The linear formula of S-Ethylisothiourea hydrobromide is C2H5SC(=NH)NH2·HBr . The SMILES string representation is Br.CCSC(N)=N .

Chemical Reactions Analysis

S-Ethylisothiourea hydrobromide is a nitric oxide synthase inhibitor . It has been found to inhibit inducible human, endothelial, and neuronal nitric oxide synthetase isozymes .

Physical And Chemical Properties Analysis

S-Ethylisothiourea hydrobromide is a solid substance at 20°C . It has a molecular weight of 185.08 . It is white to almost white in appearance . It should be stored under inert gas and conditions to avoid are hygroscopic .

Scientific Research Applications

Solar Cell Efficiency Enhancement

SEBr: has been utilized in the modification of surfaces in wide-bandgap perovskite solar cells (PSCs). It serves as a multifunctional molecule that can passivate both Pb-I and FA-I terminated surfaces, which are typically prone to surface defects leading to significant open-circuit voltage losses. By upshifting the Fermi level at the perovskite interface, SEBr promotes carrier collection, resulting in improved power conversion efficiencies and device stability .

Nitric Oxide Synthase Inhibition

In biomedical research, SEBr is known for its role as an inhibitor of inducible human, endothelial, and neuronal nitric oxide synthase isozymes. This property is particularly significant in the study of diseases where the induction of a calcium-independent isoform of nitric oxide (NO) synthase and subsequent enhanced formation of NO are implicated, such as in inflammation and circulatory shock .

Molecular Engineering

SEBr’s ability to interact with surface defects at a molecular level makes it a valuable tool in molecular engineering. Its application in this field is crucial for the development of materials with specific properties, such as those required in high-performance electronic devices .

Pharmacological Research

Due to its inhibitory effects on various nitric oxide synthase isozymes, SEBr is extensively used in pharmacological research to explore therapeutic avenues for conditions associated with NO overproduction. This includes the development of drugs targeting cardiovascular diseases, neurodegenerative disorders, and septic shock .

Mechanism of Action

Target of Action

S-Ethylisothiourea hydrobromide primarily targets nitric oxide synthase (NOS) enzymes . These enzymes play a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes. The compound is a potent competitive inhibitor of human NOS isozymes, particularly the inducible form .

Mode of Action

S-Ethylisothiourea hydrobromide acts as a competitive inhibitor of NOS enzymes . It competes with L-arginine, the natural substrate of NOS, for the active site of the enzyme . By binding to the active site of NOS, it prevents the formation of nitric oxide .

Biochemical Pathways

The inhibition of NOS enzymes by S-Ethylisothiourea hydrobromide affects the nitric oxide synthesis pathway . Nitric oxide is a signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of NOS enzymes can have significant downstream effects on these processes .

Result of Action

The inhibition of NOS enzymes by S-Ethylisothiourea hydrobromide results in a decrease in nitric oxide production . This can have various molecular and cellular effects, depending on the specific physiological or pathological context. For instance, it may affect vasodilation, immune response, and neurotransmission due to the role of nitric oxide in these processes .

Action Environment

The action, efficacy, and stability of S-Ethylisothiourea hydrobromide can be influenced by various environmental factors. For example, the compound’s inhibitory activity may be affected by the concentration of L-arginine, the natural substrate of NOS . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

Safety and Hazards

S-Ethylisothiourea hydrobromide may cause respiratory tract irritation. It may be harmful if absorbed through the skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

ethyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.BrH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXXKWPYNMZFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-20-1 (Parent) | |

| Record name | S-Ethylisothiuronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Ethylisothiourea hydrobromide | |

CAS RN |

1071-37-0 | |

| Record name | Carbamimidothioic acid, ethyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethylisothiuronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | etiron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl carbamimidothioate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ETHYLISOTHIURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9389OA11M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

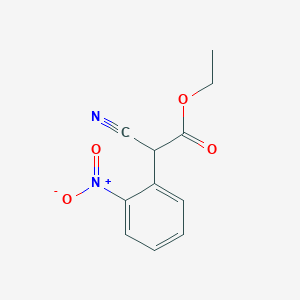

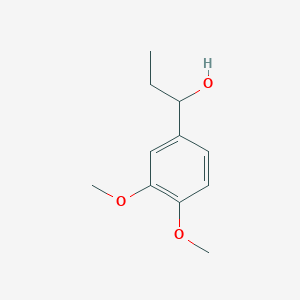

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of S-Ethylisothiourea hydrobromide in the synthesis of ensitrelvir?

A1: S-Ethylisothiourea hydrobromide serves as a crucial starting material in the synthesis of the N1, N3-disubstituted 1,3,5-triazone core of ensitrelvir []. This four-step telescoped strategy involves a reaction with aminomethyl triazole, utilizing 1,1'-Carbonyldiimidazole (CDI) as an activating agent. This reaction sequence includes CDI-activation, condensation, CDI-cyclization, and N1-alkylation, ultimately leading to the desired triazone intermediate [].

Q2: What are the advantages of this synthetic approach using S-Ethylisothiourea hydrobromide for ensitrelvir production?

A2: The research highlights several benefits of utilizing S-Ethylisothiourea hydrobromide in this synthetic route. The procedure stands out due to its straightforward conditions and operational simplicity, making it suitable for large-scale production. Furthermore, the strategy boasts a commendable overall yield of 53% on a gram scale, highlighting its efficiency []. This efficient and scalable synthesis of the key N1, N3-disubstituted 1,3,5-triazone intermediate of ensitrelvir using S-Ethylisothiourea hydrobromide paves the way for further research and development of ensitrelvir analogs [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)